molecular formula C14H23N3O2 B6240681 tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 2768327-50-8

tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No. B6240681
CAS RN: 2768327-50-8
M. Wt: 265.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate (TBC) is a type of carbamate compound, which is a derivative of the pyrazole group. TBC is widely used in scientific research applications due to its unique properties, such as its ability to bind with proteins and act as an enzyme inhibitor. It is also used in a variety of laboratory experiments, due to its stability and low toxicity.

Scientific Research Applications

Tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has a variety of scientific research applications, including its use as an enzyme inhibitor. It has been used to study the structure and function of enzymes, as well as to study the effects of drugs on enzymes. Additionally, tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has been used in studies of protein-protein interactions, and has been used as a tool for drug design. tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has also been used in studies of cell signaling pathways, and to study the effects of drugs on cell signaling pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is based on its ability to bind with proteins and act as an enzyme inhibitor. It binds to proteins through hydrogen bonding and hydrophobic interactions. This binding leads to a decrease in the activity of the enzyme, resulting in a decrease in the rate of the reaction. Additionally, tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate can interact with other molecules in the cell, such as DNA, to alter their function.
Biochemical and Physiological Effects
tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, leading to a decrease in the rate of the reaction. Additionally, it has been shown to interact with other molecules in the cell, such as DNA, to alter their function. These changes can lead to changes in gene expression, cell signaling pathways, and other physiological responses.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate in laboratory experiments has several advantages. It is relatively stable and has low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. However, there are some limitations to the use of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate in laboratory experiments. It is not very soluble in aqueous solutions, making it difficult to use in experiments involving aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in experiments involving organic solvents.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate in scientific research. One potential direction is to further explore its use as an enzyme inhibitor and its effects on protein-protein interactions. Additionally, further research could be conducted on its effects on cell signaling pathways and its potential use in drug design. Additionally, further research could be conducted on its use in studies of gene expression and its effects on physiological responses. Finally, further research could be conducted on its use in studies of drug metabolism and its effects on drug pharmacokinetics.

Synthesis Methods

The synthesis of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate begins with the reaction of 5-cyclopentyl-1-methyl-pyrazole-3-carboxylic acid with tert-butyl isocyanate in the presence of anhydrous potassium carbonate. This reaction yields the desired tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate product, along with an isocyanate by-product. The reaction is carried out in a polar solvent, such as acetonitrile, and is heated to a temperature of 80-90°C. The reaction is then quenched with aqueous hydrochloric acid, and the resulting product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate involves the reaction of tert-butyl carbamate with 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylic acid, followed by protection of the resulting amine with tert-butyl chloroformate.", "Starting Materials": [ "tert-butyl carbamate", "5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylic acid", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Dissolve 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent and add tert-butyl carbamate. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 2: Remove the solvent and purify the resulting product by recrystallization or column chromatography.", "Step 3: Dissolve the protected amine in a suitable solvent and add tert-butyl chloroformate. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 4: Remove the solvent and purify the resulting product by recrystallization or column chromatography." ] }

CAS RN

2768327-50-8

Product Name

tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

Molecular Formula

C14H23N3O2

Molecular Weight

265.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.